molecular formula C15H11F3O2S B6402159 3-(3-Methylthiophenyl)-5-trifluoromethylbenzoic acid, 95% CAS No. 1261926-97-9

3-(3-Methylthiophenyl)-5-trifluoromethylbenzoic acid, 95%

Cat. No. B6402159
CAS RN: 1261926-97-9
M. Wt: 312.3 g/mol
InChI Key: WFUUALWVFMLHHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Methylthiophenyl)-5-trifluoromethylbenzoic acid, or 3-MTMBA, is a synthetic compound used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 316.3 g/mol and a melting point of 170°C. 3-MTMBA is a useful reagent in organic synthesis, as it can be used to form a variety of derivatives and products. It is also a valuable tool in the study of biochemistry, as it can be used to study the mechanism of action of various enzymes and proteins.

Scientific Research Applications

3-MTMBA is used in a variety of scientific research applications. It is used in the study of enzyme kinetics and protein-ligand interactions, as it can be used to study the mechanism of action of various enzymes and proteins. It is also used in the study of drug metabolism, as it can be used to study the metabolism of various drugs. In addition, 3-MTMBA is used in the synthesis of various organic compounds, as it can be used to form a variety of derivatives and products.

Mechanism of Action

3-MTMBA is believed to act by binding to the active site of an enzyme or protein and inhibiting its activity. This inhibition of activity can be used to study the mechanism of action of the enzyme or protein. In addition, 3-MTMBA can be used to study the metabolism of various drugs, as it can inhibit the activity of enzymes involved in the metabolism of the drug.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-MTMBA are not well understood. In studies involving animals, 3-MTMBA has been shown to have a mild sedative effect. In addition, 3-MTMBA has been shown to cause a decrease in blood pressure and an increase in heart rate.

Advantages and Limitations for Lab Experiments

The primary advantage of using 3-MTMBA in laboratory experiments is that it is relatively inexpensive and easy to obtain. In addition, it is a useful reagent in organic synthesis, as it can be used to form a variety of derivatives and products. However, there are some limitations to using 3-MTMBA in laboratory experiments. For example, it is not very soluble in water, so it is not suitable for use in aqueous solutions. In addition, it is not very stable and can decompose over time.

Future Directions

The future directions for 3-MTMBA are numerous. It can be used in the study of enzyme kinetics and protein-ligand interactions, as well as in the synthesis of various organic compounds. In addition, it can be used to study the metabolism of various drugs, and it can be used to study the biochemical and physiological effects of various compounds. Finally, it can be used in the development of new drugs and therapeutics.

Synthesis Methods

3-MTMBA can be synthesized by a variety of methods. The most common method is the reaction of 3-methylthiophenol and trifluoromethylbenzoic acid in aqueous acetic acid. This reaction produces a white solid, which is then purified by recrystallization. Other methods of synthesis include the reaction of 3-methylthiophenol with trifluoroacetic anhydride, the reaction of 3-methylthiophenol with trifluoroacetic acid, and the reaction of 3-methylthiophenol with trifluoromethylbenzoyl chloride.

properties

IUPAC Name

3-(3-methylsulfanylphenyl)-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O2S/c1-21-13-4-2-3-9(8-13)10-5-11(14(19)20)7-12(6-10)15(16,17)18/h2-8H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFUUALWVFMLHHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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